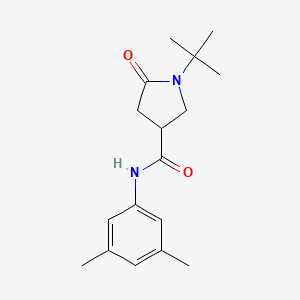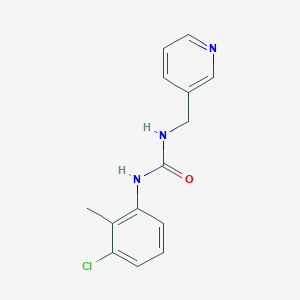![molecular formula C17H15BrN2 B5364566 2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364566.png)
2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile
描述
2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile, also known as DMABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of organic electronics and biomedicine. DMABA belongs to the family of acrylonitrile-based compounds, which have been extensively studied for their unique electronic and optical properties.
作用机制
The mechanism of action of 2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile in electronic devices is based on its ability to transport electrons efficiently. This compound has a high electron affinity and can form stable charge-transfer complexes with electron-donating materials, such as triphenylamine derivatives. In biomedical research, the mechanism of action of this compound is related to its interaction with biological molecules, such as DNA and proteins. This compound can intercalate into DNA and induce structural changes, leading to apoptosis in cancer cells. This compound can also bind to proteins and inhibit their activity, leading to antibacterial effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo. In animal studies, this compound was found to have no significant adverse effects on the liver, kidney, or other organs. This compound has also been reported to have low cytotoxicity against normal human cells, indicating its potential as a safe and effective anti-cancer agent. However, further studies are needed to evaluate the long-term effects of this compound on human health.
实验室实验的优点和局限性
2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile has several advantages for lab experiments, including its high yield synthesis, good solubility in organic solvents, and stable electronic and optical properties. This compound can be easily purified by recrystallization and can be used as a building block for the synthesis of new organic semiconductors. However, this compound has some limitations, such as its sensitivity to air and moisture, which can affect its electronic properties. This compound also has limited solubility in water, which can limit its applications in biological research.
未来方向
There are several future directions for 2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile research. In the field of organic electronics, this compound can be used as a building block for the synthesis of new organic semiconductors with improved performance. This compound can also be used as a dopant in organic semiconductors to enhance their conductivity and stability. In biomedical research, this compound can be further investigated for its potential as a photosensitizer in PDT for cancer treatment. This compound can also be modified to improve its selectivity and potency against cancer cells. Furthermore, this compound can be used as a starting material for the synthesis of new antibacterial agents with improved activity and selectivity.
Conclusion
This compound is a promising chemical compound that has potential applications in the fields of organic electronics and biomedicine. This compound exhibits excellent electronic and optical properties, as well as low toxicity in vitro and in vivo. This compound has been shown to have anti-cancer and antibacterial activity, making it an attractive candidate for further research. Future studies should focus on the development of new organic semiconductors and antibacterial agents based on this compound, as well as the evaluation of its potential as a photosensitizer in PDT for cancer treatment.
科学研究应用
2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile has been widely investigated for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This compound exhibits excellent electron-transporting properties, high thermal stability, and good solubility in organic solvents, which make it an attractive material for electronic devices. This compound has also been used as a building block for the synthesis of new organic semiconductors with improved performance.
In addition to its electronic properties, this compound has shown promising results in biomedical research. This compound has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Furthermore, this compound has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
(E)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-20(2)17-9-3-13(4-10-17)11-15(12-19)14-5-7-16(18)8-6-14/h3-11H,1-2H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXOCRBRISZENC-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopropyl-1-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5364485.png)
![N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride](/img/structure/B5364490.png)




![N-ethyl-3-fluoro-5-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5364514.png)
![isopropyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5364528.png)
![2,6-dimethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl acetate](/img/structure/B5364544.png)
![2-[[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl](methyl)amino]ethanol](/img/structure/B5364551.png)
![4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5364558.png)
![N-cyclopropyl-1'-({5-[(methylamino)carbonyl]-2-furyl}methyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364574.png)

![(4S)-4-{4-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5364586.png)